[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol
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Overview
Description
((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxymethyl groups attached to the 3rd and 4th carbon atoms, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group reactions and ring closure steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: In chemistry, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.
Industry: Industrially, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.
Mechanism of Action
The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3R,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
- (3S,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
Uniqueness: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers. This uniqueness is crucial in applications requiring precise stereochemical configurations, such as in the synthesis of chiral drugs.
By understanding the detailed aspects of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.
Biological Activity
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol, also known as [(3R,4R)-4-methylpyrrolidin-3-yl]methanol, is a chiral compound characterized by its unique structural features, including a pyrrolidine ring and a hydroxymethyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound's stereochemistry is crucial for its biological interactions. The presence of the hydroxymethyl group at the third carbon and a methyl group at the fourth carbon enhances its potential to interact with various biological targets. This configuration can influence binding affinities and specificity towards enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : Studies suggest that this compound may interact favorably with viral proteins, indicating potential applications in antiviral drug development. Its structural properties allow it to be explored as a scaffold for new therapeutic agents targeting viral infections.
- Pharmacological Effects : The compound has been predicted to exhibit various pharmacological effects, including potential analgesic properties and modulation of neurotransmitter systems, which could be beneficial in treating pain and other neurological disorders.
The mechanism of action of this compound involves interactions with specific molecular targets. The compound's lipophilicity, influenced by its structural features, facilitates its passage through cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to downstream physiological effects.
Case Studies and Research Findings
- Antiviral Research : A study focusing on the interaction of this compound with viral proteins demonstrated that it could inhibit viral replication in vitro. The compound's ability to bind to key viral targets suggests its potential as an antiviral agent.
- Analgesic Effects : In pharmacological studies, the compound was evaluated for its analgesic properties. It showed promising results in reducing pain responses in animal models, indicating its potential utility in pain management therapies.
- Neurotransmitter Modulation : Research investigating the effects of this compound on neurotransmitter systems revealed that it could enhance the release of certain neurotransmitters, suggesting implications for treating mood disorders and anxiety.
Data Table: Summary of Biological Activities
Biological Activity | Description | Source |
---|---|---|
Antiviral Properties | Potential to inhibit viral replication by interacting with viral proteins | |
Analgesic Effects | Demonstrated pain relief in animal models | |
Neurotransmitter Modulation | Enhances release of neurotransmitters; potential for mood disorder treatment |
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1 |
InChI Key |
ZGZYWMLVAIPHPP-COBSHVIPSA-N |
Isomeric SMILES |
C[C@@]1(CNCC1CO)CO |
Canonical SMILES |
CC1(CNCC1CO)CO |
Origin of Product |
United States |
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